molecular formula C15H17NO3 B5003704 Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 5727-59-3

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5003704
CAS No.: 5727-59-3
M. Wt: 259.30 g/mol
InChI Key: APYIVQOKMPJKFX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound belonging to the class of esters. It is characterized by a tetrahydropyridine ring structure with various substituents, including an ethyl ester group, a phenyl group, and a ketone group. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde, such as benzaldehyde, with ethyl acetoacetate in the presence of a base like piperidine. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate

Uniqueness

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern and ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-19-15(18)14-10(2)16-13(17)9-12(14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYIVQOKMPJKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386536
Record name ST061321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5727-59-3
Record name ST061321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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